2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
The compound 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic molecule featuring a fused triazolo-pyridazinone core. Key structural attributes include:
- A 1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one backbone, which is associated with diverse biological activities in medicinal chemistry.
- A (3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl substituent at position 2, introducing a brominated aromatic moiety and an oxadiazole ring.
- A phenyl group at position 5.
Synthetic routes for analogous compounds often employ coupling reactions under basic conditions (e.g., cesium carbonate in DMF) , with characterization via $ ^1H $-NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN6O2/c21-15-8-6-14(7-9-15)19-22-18(29-25-19)12-26-20(28)27-17(24-26)11-10-16(23-27)13-4-2-1-3-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBAKWHPNYZMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves the cyclocondensation of various precursors, particularly focusing on the incorporation of oxadiazole and triazole moieties. The synthetic route typically includes:
- Formation of Oxadiazole : The precursor containing the 4-bromophenyl group is reacted with appropriate reagents to form the oxadiazole ring.
- Triazole Integration : The resulting oxadiazole derivative is then subjected to cyclization with phenyl hydrazine or similar agents to form the triazole structure.
- Final Modification : The final compound is obtained through methylation or other modifications to enhance biological activity.
Anticancer Properties
Recent studies have shown that compounds containing oxadiazole and triazole rings exhibit significant anticancer activity. For instance:
- A study reported that similar oxadiazole derivatives demonstrated IC50 values ranging from 92.4 µM against various cancer cell lines, including human colon adenocarcinoma and lung carcinoma .
- The compound's structure allows it to interact with multiple biological targets, potentially inhibiting cancer cell proliferation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- In vitro tests indicated that derivatives with similar structures showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
- Specifically, compounds were tested against Escherichia coli and Salmonella typhi, revealing zones of inhibition that suggest effective antimicrobial action.
Structure-Activity Relationship (SAR)
The biological activity of 2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can be attributed to its unique structural features:
| Structural Feature | Biological Activity |
|---|---|
| Oxadiazole Ring | Anticancer and antimicrobial properties |
| Triazole Ring | Enhances interaction with biological targets |
| Bromophenyl Group | Increases lipophilicity and cellular uptake |
Case Studies
- Anticancer Evaluation : A recent publication detailed the synthesis and evaluation of a series of oxadiazole-triazole compounds for their anticancer effects. The study found that modifications at specific positions on the triazole ring significantly enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of similar compounds against various pathogens. Results indicated that certain derivatives exhibited high levels of activity against E. coli, suggesting potential for further development as antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various oxadiazole derivatives, including those similar to the target compound. The results showed that compounds with bromophenyl substitutions demonstrated potent cytotoxic effects against several cancer cell lines, including gastric and colon cancer cells .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that derivatives containing oxadiazole and triazole structures exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated moderate to high antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 12.5 to 100 µg/mL .
Table 2: Antimicrobial Activity Overview
| Compound Type | Target Bacteria | Concentration (µg/mL) | Activity Level |
|---|---|---|---|
| Oxadiazole Derivative | Staphylococcus aureus | 50 | Moderate |
| Triazole Derivative | Escherichia coli | 25 | High |
Case Study 1: Anticancer Efficacy in Gastric Cancer
A specific study focused on the anticancer efficacy of a series of oxadiazole derivatives similar to the target compound against gastric cancer cell lines. The results indicated that compounds with a bromophenyl group had an IC50 value significantly lower than that of standard chemotherapeutics, suggesting their potential as effective anticancer agents in clinical settings .
Case Study 2: Broad-Spectrum Antimicrobial Effects
Another investigation assessed the antimicrobial properties of various derivatives against a range of bacterial strains. The findings revealed that certain derivatives exhibited broad-spectrum activity, making them candidates for further development as antibiotic agents .
Chemical Reactions Analysis
Coupling of Triazolo-pyridazinone and Oxadiazole Moieties
The methylene bridge is introduced via nucleophilic alkylation or Mitsunobu reaction:
-
Step 1 : Activation of the oxadiazole’s hydroxymethyl group using HBr or PBr₃ to form a bromomethyl intermediate.
-
Step 2 : Alkylation of the triazolopyridazinone’s NH group under basic conditions (e.g., K₂CO₃ in DMF) .
Example Reaction :
Key Data :
Derivatization Reactions
The 4-bromophenyl group enables further functionalization:
Stability and Reactivity Insights
-
Acid/Base Stability : The oxadiazole ring is stable under acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH > 10) .
-
Thermal Stability : Decomposition observed above 250°C (DSC analysis) .
-
Photoreactivity : The bromophenyl group undergoes photodebromination under UV light (λ = 254 nm) .
Key Spectral Assignments
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound’s triazolo-pyridazinone core differs from pyrazoline (Compound 13) or piperazine-oxadiazole (Compound 23) scaffolds. Triazole-containing analogs (e.g., 726158-21-0) share nitrogen-rich cores but lack the fused pyridazinone system .
However, its placement varies: directly attached to oxadiazole (target compound) vs. pyrazoline (Compound 13) . Sulfonamide (Compound 13) and thioacetamide (726158-21-0) groups introduce hydrogen-bonding capacity, which may affect solubility and target interactions .
Physicochemical Properties :
- Melting points range widely (150–196°C), with sulfonamide derivatives (Compound 13) showing higher thermal stability .
- IR data for Compound 13 confirms carbonyl (1651 cm$ ^{-1} $) and NH stretches (3250–3434 cm$ ^{-1} $) , while $ ^1H $-NMR of Compound 23 reveals aromatic proton splitting patterns .
Synthetic Methodologies :
- Coupling reactions (e.g., cesium carbonate-mediated) are common for oxadiazole and triazole derivatives .
- Target compound analogs with sulfonamide groups require multi-step syntheses involving cyclocondensation and sulfonation .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 4-bromophenyl group’s position and heterocyclic core rigidity may influence binding affinity. For example, pyrazoline derivatives exhibit anti-inflammatory activity, whereas triazolo-pyridazinones are explored for CNS targets .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 2-Chloroacetic acid, DMF, 80°C, 12h | 65–70 | |
| 2 | Bromo-diethylmalonate, K₂CO₃, DMSO, 100°C | 55–60 |
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromophenyl protons at δ 7.5–8.0 ppm; oxadiazole carbons at ~160–165 ppm).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₄BrN₆O₂: 481.03).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and packing. For example, triazolopyridazine rings exhibit dihedral angles of ~15–20° with oxadiazole groups .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Bond angle (C-N-O) | 123.5° |
Basic: How is preliminary biological activity screened?
Methodological Answer:
Initial screening often uses BRD4 inhibition assays (e.g., AlphaScreen technology) to measure IC₅₀ values. Cellular potency is tested via c-Myc downregulation in leukemia cell lines (e.g., MV4-11) with EC₅₀ values ≤100 nM considered significant .
Advanced: How are structure-activity relationships (SAR) optimized for bromodomain inhibition?
Methodological Answer:
Q. Table 3: SAR of Key Derivatives
| Substituent | BRD4 IC₅₀ (nM) | Cellular EC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Bromophenyl | 25 | 80 | |
| 4-Trifluoromethyl | 12 | 45 |
Advanced: What in vivo models assess pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics : Administer compound (3–10 mg/kg IV/PO) in rodents. Monitor plasma half-life (t₁/₂ ≥2h) and bioavailability (≥30%) using LC-MS/MS .
- Efficacy : Use xenograft models (e.g., subcutaneous AML tumors in mice). Tumor growth inhibition (TGI) ≥50% at 10 mg/kg/day indicates clinical potential .
Advanced: How is computational modeling applied to study binding mechanisms?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and reactive sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with BRD4 (PDB: 5UJ1). Key residues: Asn140 (hydrogen bonding), Pro82 (hydrophobic interactions) .
Advanced: How is environmental impact assessed for lab-scale synthesis?
Methodological Answer:
Follow INCHEMBIOL Project guidelines:
Environmental Fate : Measure logP (≥3.5 indicates bioaccumulation risk) and hydrolytic stability (pH 7, 25°C).
Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algae (72h IC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
